4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with medicinal properties .
Mechanism of Action
Target of Action
The primary targets of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, resulting in changes that contribute to their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
The molecular and cellular effects of This compound Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects. The exact nature of these effects would depend on the specific targets and pathways involved.
Preparation Methods
The synthesis of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the bromination of 7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
7-bromo-4-(bromomethyl)-2-methylindole: This compound also undergoes substitution reactions but has different functional groups and reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have antiviral properties and are structurally similar but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-3-18-11-9(17-2)5-7(13)6-4-8(12(15)16)14-10(6)11/h4-5,14H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCPFDSZUYCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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